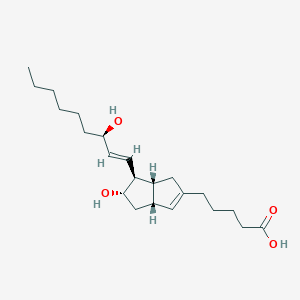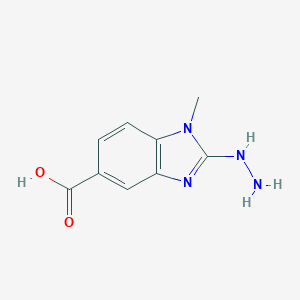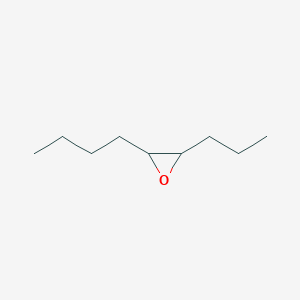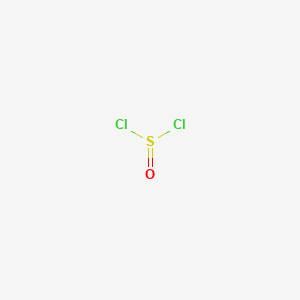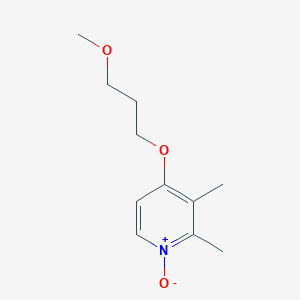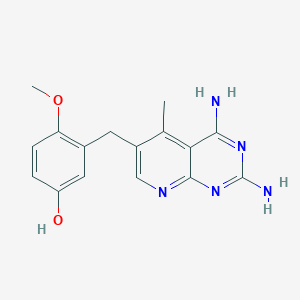![molecular formula C20H24N2O B051846 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine CAS No. 111452-72-3](/img/structure/B51846.png)
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine
Vue d'ensemble
Description
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine, also known as Diphenylmethylpiperazine (DPM), is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine acts as a serotonin receptor agonist and antagonist, depending on the specific receptor subtype. It has been shown to bind to the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of serotonin in the brain and other tissues.
Effets Biochimiques Et Physiologiques
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can have effects on mood, appetite, and sleep. It has also been shown to decrease the activity of certain neurotransmitter systems, including dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has several advantages for use in lab experiments. It has a relatively low toxicity profile and is easy to synthesize. However, there are also some limitations to its use. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects on different serotonin receptor subtypes can be difficult to differentiate, which can make it challenging to interpret study results.
Orientations Futures
There are several future directions for research on 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine. One area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. It may also have potential applications in the treatment of sleep disorders and appetite regulation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies exploring the effects of long-term exposure to 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine are needed to fully understand its safety profile.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has been widely studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, including its ability to act as a serotonin receptor agonist and antagonist. This compound has been used in studies to investigate the role of serotonin in various physiological processes, including mood regulation, appetite, and sleep.
Propriétés
Numéro CAS |
111452-72-3 |
|---|---|
Nom du produit |
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine |
Formule moléculaire |
C20H24N2O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-benzhydryl-4-(oxiran-2-ylmethyl)piperazine |
InChI |
InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-13-11-21(12-14-22)15-19-16-23-19/h1-10,19-20H,11-16H2 |
Clé InChI |
PNBNIKKSFYNIFB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

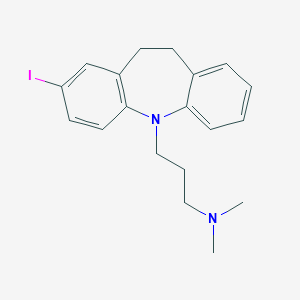
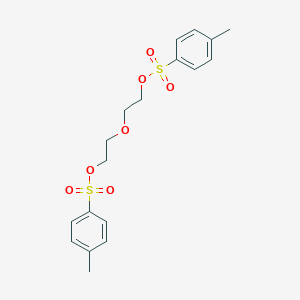
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
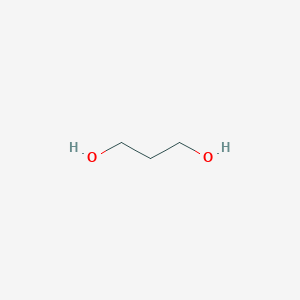
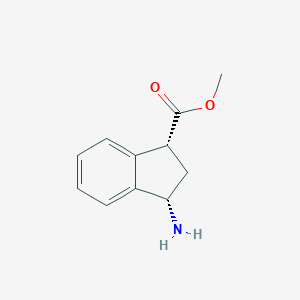
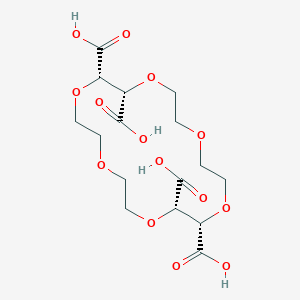
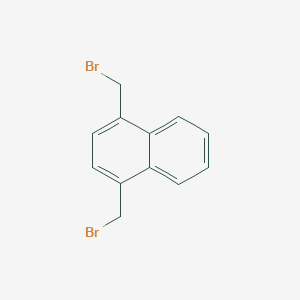
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
